molecular formula C9H8ClN3OS B1497855 1-(4-Chloro-2-benzothiazolyl)-3-methyl urea CAS No. 28956-35-6

1-(4-Chloro-2-benzothiazolyl)-3-methyl urea

Cat. No. B1497855
CAS RN: 28956-35-6
M. Wt: 241.7 g/mol
InChI Key: LZDMPKQOIJDTQL-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-2-benzothiazolyl)-3-methyl urea” is a urea derivative with a benzothiazole ring. Urea derivatives are often used in medicinal chemistry due to their bioactivity, while benzothiazoles are heterocyclic aromatic compounds that are also known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzothiazole ring (a benzene ring fused to a thiazole ring) with a chlorine substituent at the 4-position, linked through a nitrogen atom to a urea group that is substituted with a methyl group .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis. The benzothiazole ring could potentially undergo electrophilic substitution reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research into this compound would likely depend on its observed bioactivity. If it exhibits promising biological activity, it could be further investigated for potential medicinal applications .

properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c1-11-8(14)13-9-12-7-5(10)3-2-4-6(7)15-9/h2-4H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDMPKQOIJDTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654144
Record name N-(4-Chloro-1,3-benzothiazol-2-yl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-benzothiazolyl)-3-methyl urea

CAS RN

28956-35-6
Record name N-(4-Chloro-1,3-benzothiazol-2-yl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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